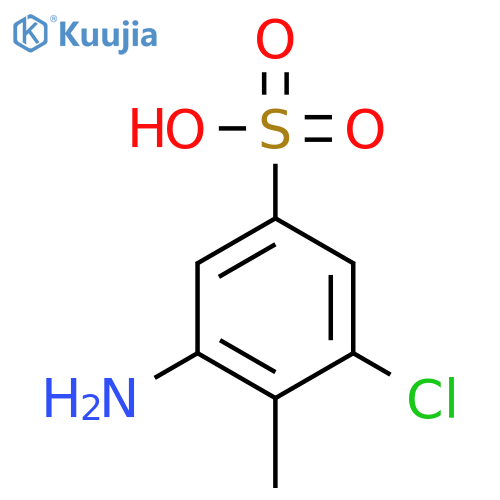

Cas no 6387-27-5 (3-amino-5-chloro-4-methylbenzenesulfonic acid)

6387-27-5 structure

商品名:3-amino-5-chloro-4-methylbenzenesulfonic acid

3-amino-5-chloro-4-methylbenzenesulfonic acid 化学的及び物理的性質

名前と識別子

-

- Benzenesulfonic acid,3-amino-5-chloro-4-methyl-

- 2-amino-6-chlorotoluene-4-sulphonic acid

- 3-amino-5-chloro-4-methylbenzenesulfonic acid

- 3-AMINO-5-CHLORO-P-TOLUENESULFONIC ACID

- 3-CHLORO-2-TOLUIDINE-5-SULFONIC ACID

- Benzenesulfonic acid,3-amino-5-chloro-4-methyl

- EINECS 228-993-8

-

計算された属性

- せいみつぶんしりょう: 220.99100

- どういたいしつりょう: 220.991

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 274

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 88.8A^2

- 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

- 密度みつど: 1.553

- 屈折率: 1.62

- PSA: 88.77000

- LogP: 3.13930

3-amino-5-chloro-4-methylbenzenesulfonic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A911450-50mg |

3-amino-5-chloro-4-methylbenzenesulfonic acid |

6387-27-5 | 50mg |

$ 173.00 | 2023-04-19 | ||

| TRC | A911450-250mg |

3-amino-5-chloro-4-methylbenzenesulfonic acid |

6387-27-5 | 250mg |

$ 775.00 | 2023-04-19 | ||

| TRC | A911450-500mg |

3-amino-5-chloro-4-methylbenzenesulfonic acid |

6387-27-5 | 500mg |

$ 1378.00 | 2023-04-19 |

3-amino-5-chloro-4-methylbenzenesulfonic acid 関連文献

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

6387-27-5 (3-amino-5-chloro-4-methylbenzenesulfonic acid) 関連製品

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:6387-27-5)3-amino-5-chloro-4-methylbenzenesulfonic acid

清らかである:99%

はかる:1g

価格 ($):834.0